molecular formula C9H11F3N2O2 B2429019 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823464-59-0

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No. B2429019
CAS RN: 1823464-59-0
M. Wt: 236.194
InChI Key: LYWMJBRAHAKOSJ-UHFFFAOYSA-N
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Description

The compound “2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound that contains a pyrazole ring, a trifluoromethyl group, and a carboxylic acid group . Pyrazole is a heterocyclic aromatic organic compound, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the trifluoromethyl group, and the carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be quite electronegative, which could make the compound somewhat reactive. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could potentially include exploring its synthesis, reactivity, and potential applications. This could involve conducting experimental studies to determine its physical and chemical properties, as well as any biological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as thePeroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Compounds with similar structures have been used inSuzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Similar compounds have been noted to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of these compounds are factors that can impact their bioavailability .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of target molecules .

Action Environment

The action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, can be affected by factors such as temperature, solvent, and the presence of other reactants .

properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-4-5(2)7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMJBRAHAKOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

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